molecular formula C18H22N4O2S B14125181 1-benzyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide CAS No. 1016477-04-5

1-benzyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14125181
CAS No.: 1016477-04-5
M. Wt: 358.5 g/mol
InChI Key: OTXSIUZAXHAUES-UHFFFAOYSA-N
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Description

1-benzyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiadiazole ring, followed by the introduction of the pyrrolidine ring and the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups or increase the oxidation state of existing groups.

    Reduction: This reaction can remove oxygen-containing groups or decrease the oxidation state of existing groups.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield compounds with fewer oxygen-containing groups. Substitution reactions can yield a wide variety of products depending on the nature of the substituents introduced.

Scientific Research Applications

1-benzyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-benzyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide include other thiadiazole derivatives, pyrrolidine derivatives, and carboxamide-containing compounds. These compounds may share similar structural features and chemical properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can impart specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1016477-04-5

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

1-benzyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H22N4O2S/c1-12(2)8-15-20-21-18(25-15)19-17(24)14-9-16(23)22(11-14)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,21,24)

InChI Key

OTXSIUZAXHAUES-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3

solubility

45.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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